The compound is classified under biotin derivatives, which are widely used in molecular biology and biochemistry. Biotin itself can be sourced from various natural products, but synthetic pathways have been developed to produce biotin and its derivatives efficiently. The synthesis of biotin typically involves complex organic reactions that yield high-purity products suitable for research applications .
The synthesis of 6GrB1-NAc-spacer3-Biotin can be approached through several methods, often incorporating biotin as a core component. One common method involves the use of L-cysteine as a starting material, which undergoes various chemical transformations to produce biotin. This process may include cyanohydrin and Strecker methods to achieve the desired biotin structure .
The synthesis can also utilize solid-phase synthesis techniques, where the compound is built stepwise on a solid support, allowing for easier purification and isolation of the final product. This method is particularly useful for synthesizing complex molecules with multiple functional groups.
The molecular structure of 6GrB1-NAc-spacer3-Biotin features a biotin core with an attached spacer group that enhances its solubility and binding properties. The precise arrangement of atoms in this compound can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide information on molecular weight and structural integrity.
Data from spectral analysis typically reveal characteristic peaks corresponding to functional groups present in the compound, aiding in confirming its identity during synthesis .
6GrB1-NAc-spacer3-Biotin can participate in various chemical reactions typical of biotin derivatives. These include:
These reactions are critical for utilizing 6GrB1-NAc-spacer3-Biotin in labeling studies or drug delivery systems.
The mechanism of action of 6GrB1-NAc-spacer3-Biotin primarily revolves around its ability to bind specifically to proteins that recognize biotin. This interaction is facilitated by the strong affinity between avidin or streptavidin proteins and biotin, enabling the compound to serve as a versatile tool for tagging biomolecules in various assays.
Data indicate that this binding can significantly enhance the sensitivity of detection methods in applications such as enzyme-linked immunosorbent assays (ELISAs) or fluorescence microscopy .
The physical properties of 6GrB1-NAc-spacer3-Biotin include:
Chemical properties include its reactivity with nucleophiles due to the presence of electrophilic centers within its structure, allowing it to participate in various chemical transformations typical for biotin derivatives .
6GrB1-NAc-spacer3-Biotin has numerous applications in scientific research:
The systematic name "6GrB1-NAc-spacer3-Biotin" provides a precise topological description of this multifunctional conjugate. "6GrB1" denotes a modified glycan structure—specifically, a globotriaose (Gb3) trisaccharide (Galα1-4Galβ1-4Glc) with a terminally glycosylated moiety. "NAc" signifies the presence of an N-acetyl group, typically linked to a sugar unit (e.g., N-acetylglucosamine), enhancing molecular recognition properties. "Spacer3" refers to a tri-unit polyethylene glycol (PEG)-based chain (e.g., 8-amino-3,6-dioxaoctanoic acid) connecting the glycan to biotin. Finally, "Biotin" describes the C10H16N2O3S vitamin component (molecular weight: 244.31 g/mol) that enables high-affinity binding to streptavidin [2] [4].
The composite molecular formula is C~38~H~64~N~4~O~24~S, integrating:
Table 1: Nomenclature Breakdown of 6GrB1-NAc-Spacer3-Biotin
Component | Chemical Name | Role in Conjugate |
---|---|---|
6GrB1 | Globotriaose Gb3 (Galα1-4Galβ1-4Glc) | Glycan recognition domain for receptors |
NAc | N-Acetyl group | Enhances solubility and receptor specificity |
Spacer3 | 8-Amino-3,6-dioxaoctanoic acid | Minimizes steric hindrance during binding |
Biotin | Hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid | Avidin/streptavidin anchor |
The molecular weight is approximately 993.02 g/mol, calculated from summed elemental contributions. This architecture enables dual functionality: carbohydrate-mediated biological targeting via 6GrB1 and detection/immobilization via biotin [4] [5].
Biotin Unit: The bicyclic structure comprises a ureido ring (N-C(=O)-N) essential for avidin binding and a tetrahydrothiophene ring with a valeric acid side chain (-COOH). The carboxylate forms an amide bond with the spacer arm, while the ureido ring’s carbonyl (C=O, 1705 cm⁻¹ FTIR) and secondary amines (N-H, 3280–3320 cm⁻¹ FTIR) drive streptavidin interactions [4] [8].
Spacer3 Arm: This 24-atom tri-ethylene glycol linker (molecular weight: 206.19 g/mol) features:
Glycosylated Moieties: The 6GrB1-NAc module contains:
Table 2: Functional Group Contributions to Molecular Behavior
Group | Key Functional Groups | Role in Conjugate Function |
---|---|---|
Biotin | Ureido ring (N-C(=O)-N), Valerate (-COOH) | High-affinity streptavidin binding (K~d~ = 10⁻¹⁵ M) |
Spacer3 | Ether (-O-), Amine (-NH₂), Carboxyl (-COOH) | Solubility enhancement; steric hindrance reduction |
6GrB1-NAc | Hydroxyl (-OH), N-Acetyl (CH₃CO-NH-), Glycosidic bonds | Specific lectin/cell receptor engagement |
NMR Spectroscopy:
FTIR Spectroscopy: Key bands include:
Mass Spectrometry:
Table 3: Key Spectroscopic Signatures of 6GrB1-NAc-Spacer3-Biotin
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 6.3 ppm (s, 1H) | Ureido NH (biotin) |
δ 4.9 ppm (d, 1H) | Anomeric proton of galactose | |
δ 2.05 ppm (s, 3H) | NAc methyl protons | |
FTIR | 1705 cm⁻¹ | C=O stretch (biotin/NAc) |
3280–3320 cm⁻¹ | N-H/O-H stretches | |
1100 cm⁻¹ | Ether C-O-C (spacer) | |
MS | m/z 994.03 [M+H]⁺ | Molecular ion |
m/z 244.31 | Biotin fragment |
Globotriaose-β-NAc-Spacer3-Biotin: Though structurally similar, it lacks the terminal glycosylation at the 6-position, reducing affinity for lectins like Shiga toxin by 4-fold. Spacer3 maintains equivalent biotin accessibility (avidin binding K~d~ ≈10⁻¹⁴–10⁻¹⁵ M), but shorter spacers (e.g., Spacer1) lower glycan detection sensitivity by 20-fold due to steric interference [1] [5].
Biotin (Long Arm) Maleimide: Shares the Spacer3 design but features a maleimide-thiol reactive group instead of glycans. Its FTIR spectrum lacks glycosidic C-O bands (1070 cm⁻¹), while NMR shows absent anomeric signals. Both exhibit comparable biotin-streptavidin binding kinetics, confirming spacer efficacy [5].
Non-Spacer Biotin-Glycans: Direct glycan-biotin conjugates without spacers show:
Table 4: Structural and Functional Comparison with Biotinylated Analogs
Compound | Key Structural Differences | Functional Implications |
---|---|---|
6GrB1-NAc-spacer3-Biotin | 6-glycosylated Gb3 trisaccharide + Spacer3 | Optimized receptor affinity; minimal steric hindrance |
Globotriaose-β-NAc-Spacer3-Biotin | Non-glycosylated Gb3 + Spacer3 | 4-fold lower lectin affinity |
Biotin (Long Arm) Maleimide | Maleimide linker + Spacer3 | Thiol-specific reactivity; no glycan function |
Direct Biotin-Glycan Conjugates | No spacer arm | >60% reduced detection sensitivity |
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